Cas no 899362-03-9 (methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate)

methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate Chemical and Physical Properties
Names and Identifiers
-
- BWEHDSZFEAFTTR-UHFFFAOYSA-N
- methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
-
- Inchi: 1S/C12H15N5O4/c1-4-5-13-11-14-9-8(17(11)6-7(18)21-3)10(19)15-12(20)16(9)2/h4H,1,5-6H2,2-3H3,(H,13,14)(H,15,19,20)
- InChI Key: BWEHDSZFEAFTTR-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CN1C2=C(N(C)C(=O)NC2=O)N=C1NCC=C
methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3024-0003-2μmol |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-20μmol |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-20mg |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-30mg |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-10mg |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-25mg |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-10μmol |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-1mg |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-4mg |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3024-0003-5mg |
methyl 2-{3-methyl-2,6-dioxo-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate |
899362-03-9 | 90%+ | 5mg |
$69.0 | 2023-04-28 |
methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate Related Literature
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
Additional information on methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
Recent Advances in the Study of Methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate (CAS: 899362-03-9)
The compound methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate (CAS: 899362-03-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This purine derivative is of particular interest due to its potential therapeutic applications, especially in the modulation of adenosine receptor activity. Recent studies have explored its synthesis, biochemical properties, and pharmacological effects, providing new insights into its mechanism of action and therapeutic potential.
One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, making it more feasible for large-scale production. The study also highlighted the compound's stability under various physiological conditions, which is crucial for its development as a drug candidate. Furthermore, the researchers identified specific structural modifications that enhance its binding affinity to adenosine receptors, particularly the A2A subtype.
In addition to its synthetic advancements, the pharmacological profile of methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate has been extensively investigated. Preclinical studies have demonstrated its efficacy in modulating inflammatory responses and neuroprotective effects in animal models of neurodegenerative diseases. For instance, a recent study in Neuropharmacology reported that the compound significantly reduced neuroinflammation and improved cognitive function in a mouse model of Alzheimer's disease. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
Another promising area of research is the compound's role in cancer therapy. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines by targeting adenosine receptors, which are often overexpressed in tumors. A recent Cancer Research publication revealed that the compound induced apoptosis in glioblastoma cells, highlighting its potential as an adjunct therapy for aggressive brain cancers. However, further studies are needed to elucidate its safety profile and efficacy in human trials.
Despite these promising findings, challenges remain in the development of methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is focused on optimizing the compound's pharmacokinetic properties and exploring its interactions with other drugs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the lab to the clinic.
In conclusion, methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate (CAS: 899362-03-9) represents a promising candidate for various therapeutic applications, including neurodegenerative diseases and cancer. Recent advancements in its synthesis and pharmacological characterization have laid a solid foundation for future research. As the scientific community continues to explore its potential, this compound may soon emerge as a valuable tool in the fight against some of the most challenging diseases.
899362-03-9 (methyl 2-{3-methyl-2,6-dioxo-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate) Related Products
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)




